molecular formula C11H15NO4 B2778160 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid CAS No. 1909336-14-6

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2778160
CAS No.: 1909336-14-6
M. Wt: 225.244
InChI Key: FDHJVIGMEHIAIK-UHFFFAOYSA-N
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Description

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H15NO4 It is characterized by the presence of a pyrrole ring substituted with a tert-butoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The pyrrole ring can participate in various interactions with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and stability to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHJVIGMEHIAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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